molecular formula C41H64N10O16P2 B13425044 Adefovir Dipivoxil Dimer

Adefovir Dipivoxil Dimer

Cat. No.: B13425044
M. Wt: 1015.0 g/mol
InChI Key: IJYGMHSBJFNXBI-UHFFFAOYSA-N
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Description

Adefovir Dipivoxil Dimer is a compound derived from Adefovir Dipivoxil, an antiviral medication primarily used to treat chronic hepatitis B. Adefovir Dipivoxil itself is a diester prodrug of Adefovir, an acyclic nucleotide analog that inhibits viral replication by blocking reverse transcriptase, an enzyme crucial for the hepatitis B virus to reproduce in the body . The dimer form of Adefovir Dipivoxil involves the connection of two Adefovir Dipivoxil molecules, enhancing its stability and efficacy.

Chemical Reactions Analysis

Types of Reactions: Adefovir Dipivoxil Dimer undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Adefovir and its related degradation products.

    Dimerization: this compound.

Biological Activity

Adefovir dipivoxil dimer is a prodrug of adefovir, primarily recognized for its antiviral properties against hepatitis B virus (HBV) and other viral infections. This article explores the biological activity of this compound, emphasizing its mechanisms, efficacy in clinical studies, and structural characteristics.

Adefovir dipivoxil is an acyclic nucleoside phosphonate that is converted intracellularly into adefovir, which then undergoes phosphorylation to form adefovir diphosphate. This active metabolite serves as a competitive inhibitor of viral DNA polymerases, including those from HBV and other viruses such as HIV. The incorporation of adefovir diphosphate into viral DNA leads to chain termination, effectively inhibiting viral replication.

Key Structural Features:

  • Molecular Formula: C_{20}H_{30}N_{5}O_{7}P
  • Mechanism: Adefovir diphosphate mimics deoxyadenosine triphosphate (dATP), integrating into the viral DNA strand and terminating elongation.

Efficacy in Clinical Studies

Adefovir dipivoxil has been extensively studied for its effectiveness in treating chronic HBV infections. Here are some significant findings from clinical trials:

Study TypePopulationTreatment DurationKey Findings
Phase IIIHBeAg-positive and HBeAg-negative chronic HBV patients48 weeks64% showed histological improvement vs. 33% in placebo (p=0.0002)
Long-term Follow-upPatients with chronic hepatitis BUp to 240 weeksSustained suppression of HBV DNA in two-thirds of patients; ALT normalization observed
Resistance ProfilePatients with lamivudine-resistant HBV48 weeksNo resistance mutations detected after treatment

Biological Activity and Pharmacokinetics

The biological activity of adefovir dipivoxil is characterized by its potent antiviral effects against various strains of HBV, including those resistant to lamivudine. The pharmacokinetics reveal that adefovir exhibits an intracellular half-life of 12 to 36 hours in activated lymphocytes, allowing for sustained antiviral action.

Pharmacokinetic Parameters:

  • Absorption: Rapidly absorbed after oral administration.
  • Half-life: Approximately 7 hours.
  • Excretion: Primarily through renal pathways, necessitating dosage adjustments in patients with renal impairment .

Case Studies Highlighting Efficacy

  • Case Study: Chronic Hepatitis B Treatment
    • A patient with HBeAg-positive chronic hepatitis B was treated with adefovir dipivoxil for 48 weeks. Results showed significant reductions in serum HBV DNA levels (3.52 log10 copies/ml) and normalization of ALT levels (48% vs. 16% in placebo) .
  • Long-term Management Post-Liver Transplantation
    • In a cohort of patients post-liver transplantation, those receiving adefovir dipivoxil maintained undetectable serum HBV levels over extended follow-up periods, demonstrating its utility in managing HBV reactivation post-transplant .

Safety Profile and Adverse Effects

The safety profile of adefovir dipivoxil is generally favorable, with most studies indicating comparable rates of adverse events between treatment and placebo groups. Notably, renal function was closely monitored, revealing no significant increases in serum creatinine or phosphorus levels among treated patients.

Common Adverse Effects:

  • Mild gastrointestinal symptoms
  • Headaches
  • Fatigue

Properties

Molecular Formula

C41H64N10O16P2

Molecular Weight

1015.0 g/mol

IUPAC Name

[2-[6-[[[9-[2-[bis(2,2-dimethylpropanoyloxymethoxy)phosphorylmethoxy]ethyl]purin-6-yl]amino]methylamino]purin-9-yl]ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C41H64N10O16P2/c1-38(2,3)34(52)60-22-64-68(56,65-23-61-35(53)39(4,5)6)26-58-15-13-50-20-48-28-30(44-18-46-32(28)50)42-17-43-31-29-33(47-19-45-31)51(21-49-29)14-16-59-27-69(57,66-24-62-36(54)40(7,8)9)67-25-63-37(55)41(10,11)12/h18-21H,13-17,22-27H2,1-12H3,(H,42,44,46)(H,43,45,47)

InChI Key

IJYGMHSBJFNXBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)CCOCP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C

Origin of Product

United States

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